![molecular formula C20H34N2O2Si3 B12555421 4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline CAS No. 143486-60-6](/img/structure/B12555421.png)
4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline is an organic compound characterized by the presence of a heptamethyltrisiloxane group attached to a methylene bridge, which is further connected to two aniline groups. This compound is notable for its unique structure, which combines the properties of siloxanes and aromatic amines, making it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline typically involves the reaction of heptamethyltrisiloxane with formaldehyde and aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Heptamethyltrisiloxane} + \text{Formaldehyde} + \text{Aniline} \rightarrow \text{4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties.
Mécanisme D'action
The mechanism of action of 4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline involves its interaction with specific molecular targets and pathways. The compound’s siloxane group imparts flexibility and hydrophobicity, while the aniline groups provide reactivity. This combination allows the compound to interact with various biological and chemical systems, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenedianiline: A related compound with similar structural features but without the siloxane group.
Bis(4-aminophenyl)methane: Another similar compound used in polymer synthesis.
Uniqueness
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline stands out due to its unique combination of siloxane and aniline groups, which imparts both flexibility and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and biocompatible systems.
Propriétés
Numéro CAS |
143486-60-6 |
|---|---|
Formule moléculaire |
C20H34N2O2Si3 |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]methyl]aniline |
InChI |
InChI=1S/C20H34N2O2Si3/c1-25(2,3)23-27(6,7)24-26(4,5)20(16-8-12-18(21)13-9-16)17-10-14-19(22)15-11-17/h8-15,20H,21-22H2,1-7H3 |
Clé InChI |
DBLNAXYHKXXTBU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


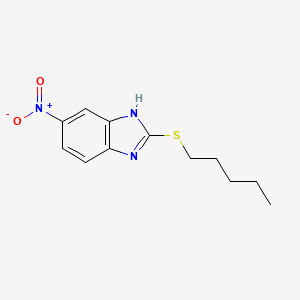
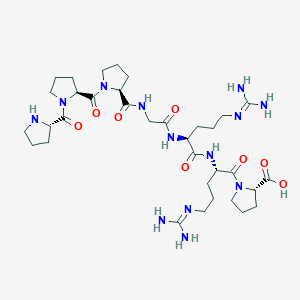
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
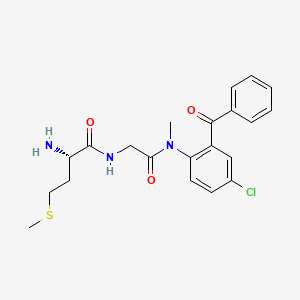
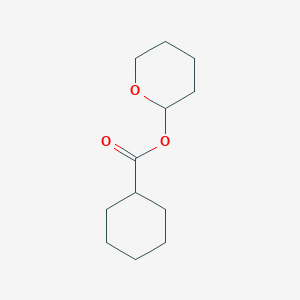
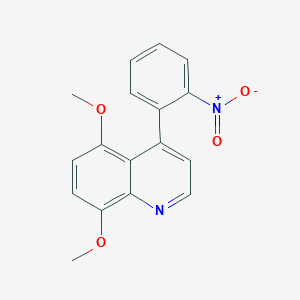
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
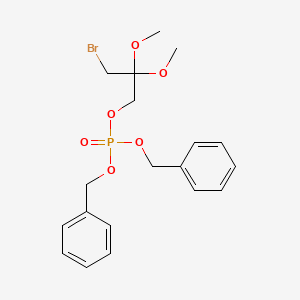
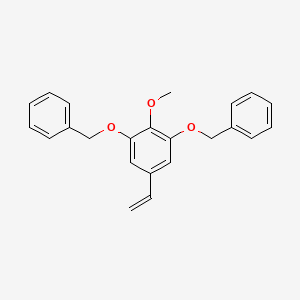
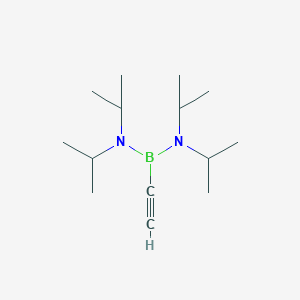
![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
